molecular formula C30H25ClO2 B148227 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene CAS No. 135965-21-8

2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene

Cat. No. B148227
M. Wt: 453 g/mol
InChI Key: RFVZBUUPBPFZMH-UHFFFAOYSA-N
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Description

The compound "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This derivative is modified by the introduction of chlorine and ethoxyphenyl groups at specific positions on the anthracene core. The presence of these substituents can significantly alter the physical, chemical, and electronic properties of the molecule compared to the parent anthracene.

Synthesis Analysis

The synthesis of anthracene derivatives often involves the functionalization of the anthracene core. For example, the synthesis of 1,4-bis(amino)anthracene-9,10-diones, which are structurally related to the compound of interest, has been reported to proceed through the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with alkylamines followed by oxidation . Although the exact synthesis of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" is not detailed in the provided papers, similar synthetic strategies involving chlorination and subsequent functionalization with ethoxyphenyl groups could be inferred.

Molecular Structure Analysis

The molecular structure of anthracene derivatives can be significantly influenced by the substituents attached to the anthracene core. For instance, the introduction of chlorine or phenylsulfanyl groups into 1,4-bis(alkylamino)anthracene-9,10-diones has been shown to lower the LUMO energies, which could suggest a change in the electronic properties and potentially affect the cardiotoxicity of the compounds . The exact molecular structure of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" would likely exhibit similar electronic alterations due to the presence of electron-withdrawing chlorine and electron-donating ethoxyphenyl groups.

Chemical Reactions Analysis

Anthracene derivatives can participate in various chemical reactions. For example, 9,10-bis(4-trimethylsilylethynylbutadiynyl)anthracene derivatives have been used as building blocks for further chemical modifications through desilylation and palladium-mediated C-C coupling processes . The presence of a chlorine atom in "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" could also allow for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. The piezofluorochromic properties of 9,10-bis(N-alkylphenothiazin-3-yl-vinyl-2)anthracenes have been studied, revealing that the solid-state fluorescence and piezochromic luminescence can be tuned by altering the length of alkyl chains . Although the specific properties of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" are not provided, it can be anticipated that the introduction of ethoxyphenyl groups would impact its optical properties, and the chlorine atom could affect its reactivity and interactions with other molecules.

Scientific Research Applications

Novel Fluorescent pH Sensors and Biological Probes

  • Application: Development of fluorescent pH sensors and biological probes.
  • Details: Anthracene derivatives with aggregation-induced emission characteristics, suitable for pH and biomacromolecule sensing, have been synthesized and investigated for their fluorescence properties.
  • Source: Lu et al., 2010, Langmuir
  • Application: Investigation of electronic and photophysical properties for use in semiconducting devices.
  • Details: Research on anthracene derivatives to study their potential in semiconducting applications, such as in thin-film transistor devices.
  • Source: Hur et al., 2011, Organic Letters
  • Application: Creation of compounds with potential use in organic light-emitting devices (OLEDs).
  • Details: Synthesis and characterization of anthracene derivatives showcasing high thermal stability and blue emissions, suitable for OLED applications.
  • Source: Zhang et al., 2020
  • Application: Development of compounds for cell imaging as fluorochromes.
  • Details: Design and synthesis of anthracene derivatives with aggregation-induced emission and mechanofluorochromic performance, applicable in cell imaging.
  • Source: Wang et al., 2020, Dyes and Pigments
  • Application: Creation of materials for efficient blue light-emitting diodes.
  • Details: Synthesis of anthracene derivatives with carbazole moieties, demonstrating strong blue emissions and potential in organic light-emitting devices.
  • Source: Chen et al., 2012, Organic Electronics

Safety And Hazards

While specific safety and hazard information for 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is not available, it’s important to handle all chemical compounds with care, using appropriate safety measures such as wearing protective gloves and eye protection, and working in a well-ventilated area .

properties

IUPAC Name

2-chloro-9,10-bis(4-ethoxyphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25ClO2/c1-3-32-23-14-9-20(10-15-23)29-25-7-5-6-8-26(25)30(28-19-22(31)13-18-27(28)29)21-11-16-24(17-12-21)33-4-2/h5-19H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVZBUUPBPFZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617264
Record name 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene

CAS RN

135965-21-8
Record name 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135965-21-8
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